molecular formula C9H5BrFNO B8244886 6-bromo-4-fluoroisoquinolin-1(2H)-one

6-bromo-4-fluoroisoquinolin-1(2H)-one

Cat. No. B8244886
M. Wt: 242.04 g/mol
InChI Key: PKLVUSHURQJECY-UHFFFAOYSA-N
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Description

6-bromo-4-fluoroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C9H5BrFNO and its molecular weight is 242.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-bromo-4-fluoroisoquinolin-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-4-fluoroisoquinolin-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

6-bromo-4-fluoro-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO/c10-5-1-2-6-7(3-5)8(11)4-12-9(6)13/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLVUSHURQJECY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CNC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-4-fluoroisoquinolin-1(2H)-one

Synthesis routes and methods

Procedure details

A round bottom flask was charged with 6-bromo-2h-isoquinolin-1-one (5.0 g, 22.32 mmol) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®) (9.49 g, 26.8 mmol, Air Products, Allentown, Pa.). Methanol (55.8 ml) and acetonitrile (55.8 ml) were added and the reaction was heated to 50° C. and stirred for one hour. The reaction was concentrated, dissolved in DCE (110 mL), and POCl3 (4.16 ml, 44.6 mmol) was added. The reaction was stirred at 50° C. for one hour. The reaction was quenched into ice water and extracted with ethyl acetate. The combined organic layers were dried with sodium sulfate, filtered, and concentrated to afford crude 6-bromo-4-fluoroisoquinolin-1(2H)-one as a light pink solid. (ESI) 242.1 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
55.8 mL
Type
reactant
Reaction Step Two
Quantity
55.8 mL
Type
solvent
Reaction Step Two
Name
Quantity
4.16 mL
Type
reactant
Reaction Step Three

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